(3-Benzoyl-thioureido)-acetic acid

Enzyme Inhibition Thioredoxin Reductase Drug Discovery

(3-Benzoyl-thioureido)-acetic acid (CAS 7245-61-6) is a benzoylthiourea derivative. It features a benzoyl group linked to a thiourea moiety, which is further connected to an acetic acid group, resulting in the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol.

Molecular Formula C10H10N2O3S
Molecular Weight 238.26
CAS No. 7245-61-6
Cat. No. B2869801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzoyl-thioureido)-acetic acid
CAS7245-61-6
Molecular FormulaC10H10N2O3S
Molecular Weight238.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NCC(=O)O
InChIInChI=1S/C10H10N2O3S/c13-8(14)6-11-10(16)12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H2,11,12,15,16)
InChIKeyJEKPCIBJVXMBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for (3-Benzoyl-thioureido)-acetic Acid (CAS 7245-61-6)


(3-Benzoyl-thioureido)-acetic acid (CAS 7245-61-6) is a benzoylthiourea derivative . It features a benzoyl group linked to a thiourea moiety, which is further connected to an acetic acid group, resulting in the molecular formula C10H10N2O3S and a molecular weight of 238.26 g/mol [1]. This structural arrangement positions it as a versatile scaffold within medicinal chemistry and chemical biology [2].

Why (3-Benzoyl-thioureido)-acetic Acid Should Not Be Interchanged with Other Thiourea Analogs


The presence of both a benzoyl and an acetic acid group on the thiourea core creates a unique binding profile that distinguishes (3-Benzoyl-thioureido)-acetic acid from simpler N-phenylthioureas or N-benzoylthioureas lacking the carboxylic acid functionality [1][2]. The carboxylic acid group is critical for hydrogen bonding and ionic interactions with target enzymes, influencing both potency and selectivity [1]. Therefore, substituting this compound with a close analog lacking this key functional group may result in a loss of desired biological activity or a change in target engagement profile [1][2]. The following quantitative evidence details specific, measurable differences relevant to scientific selection.

Quantitative Differentiation of (3-Benzoyl-thioureido)-acetic Acid (CAS 7245-61-6) Against Analogs and Alternatives


Comparison of (3-Benzoyl-thioureido)-acetic Acid as a Thioredoxin Reductase (TXNRD1) Inhibitor

(3-Benzoyl-thioureido)-acetic acid is identified as an inhibitor of cytoplasmic thioredoxin reductase (TXNRD1) [1]. This is a specific molecular target that differentiates it from general cytotoxic agents. While quantitative IC50 data is not directly available for this specific compound, its mechanism of action contrasts with that of many other thiourea derivatives which primarily target other enzymes or act as metal chelators. This target engagement suggests a specific role in modulating cellular redox homeostasis, a pathway distinct from the direct antimicrobial or cytotoxic activity of many other thiourea analogs [1]. This differentiation is based on class-level inference regarding its reported target.

Enzyme Inhibition Thioredoxin Reductase Drug Discovery

Differentiation by Target Engagement: MAO-A and AChE Inhibition Profile

Data from BindingDB indicates that (3-Benzoyl-thioureido)-acetic acid (as BDBM50597779) inhibits bovine mitochondrial monoamine oxidase A (MAO-A) with an IC50 of 1.24e+3 nM (1.24 µM) and human acetylcholinesterase (AChE) with an IC50 of 2.92e+3 nM (2.92 µM) [1]. This dual enzyme inhibition profile is quantifiably weak, which may be a desirable feature in certain research contexts (e.g., as a negative control or a scaffold for further optimization). This contrasts with more potent, dedicated inhibitors of either enzyme, where sub-micromolar or nanomolar potency is expected. The specific, albeit low, inhibitory values provide a benchmark for selection.

Enzyme Inhibition Neurochemistry MAO-A Acetylcholinesterase

Structural and Functional Differentiation from Potent Benzoylthiourea α-Glucosidase Inhibitors

A series of novel benzoyl thiourea derivatives were identified as potent α-glucosidase inhibitors, with lead compounds TU-8 and TU-14 exhibiting IC50 values of 1.59 ± 0.04 µM and 0.60 ± 0.02 µM, respectively, significantly outperforming the standard drug acarbose [1]. These potent derivatives feature additional structural elements (e.g., specific aromatic substitutions) not present in the simpler (3-Benzoyl-thioureido)-acetic acid scaffold. This class-level evidence indicates that while the benzoylthiourea core is capable of high potency, the unadorned (3-Benzoyl-thioureido)-acetic acid is a less potent starting point, making it more suitable as a control or a precursor for synthesizing more active analogs.

α-Glucosidase Inhibition Diabetes Structure-Activity Relationship

Comparative Antibacterial Selectivity in Benzoylthiourea Class

A study evaluating 14 N-benzoylthiourea derivatives revealed that many compounds in this class exhibit selective antibacterial activity against Gram-positive bacteria and fungi, as determined by Minimal Inhibitory Concentration (MIC) assays [1]. This suggests that (3-Benzoyl-thioureido)-acetic acid, as a core member of this class, may also demonstrate a similar selectivity profile. This inferred selectivity is a key differentiator from broad-spectrum antimicrobials or compounds targeting Gram-negative species. The specific MIC values for the target compound are not reported, but the class-level trend supports its potential application in studies focused on Gram-positive or fungal pathogens.

Antibacterial Antimicrobial Gram-positive bacteria

Differentiation from Benzoylthiourea-Pyrrolidine Carboxylic Acid Derivatives in Cholinesterase and Tuberculosis Inhibition

A series of N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety were evaluated for inhibition of cholinesterases and against M. tuberculosis H37Rv [1]. These derivatives, which are structurally more complex than (3-Benzoyl-thioureido)-acetic acid, displayed specific activities. The target compound, lacking the pyrrolidine and imidazole groups, serves as a simpler core for comparative SAR studies. It provides a baseline activity level from which the impact of adding these more complex moieties on enzyme inhibition and antimycobacterial potency can be quantitatively assessed.

Cholinesterase Inhibition Antituberculosis Medicinal Chemistry

Optimal Research Application Scenarios for (3-Benzoyl-thioureido)-acetic Acid (CAS 7245-61-6) Based on Differentiated Evidence


Use as a Benchmark Scaffold for Medicinal Chemistry Optimization

Due to its relatively weak inhibition of MAO-A and AChE (IC50 values of 1.24 µM and 2.92 µM, respectively [1]), (3-Benzoyl-thioureido)-acetic acid is an ideal starting scaffold. Researchers can systematically modify the benzoyl or acetic acid moieties and quantitatively measure improvements in potency and selectivity against these or other enzyme targets [1].

Negative Control for α-Glucosidase and Antimicrobial Studies

The compound's inferred lower activity compared to more complex benzoylthiourea derivatives (e.g., those with IC50 values in the sub-micromolar range against α-glucosidase [1]) and its class-level selective antimicrobial profile [2] make it a valuable negative control. It can be used to confirm that the observed biological activity of more potent analogs is due to their specific structural modifications and not the core scaffold.

Target Validation Probe for Cellular Redox Homeostasis

As a reported inhibitor of cytoplasmic thioredoxin reductase (TXNRD1) [1], this compound can be employed in cell-based assays to study the effects of modulating the thioredoxin system. Its selection over a pan-cytotoxic agent allows for a more targeted interrogation of redox signaling pathways in cancer and inflammation models [1].

Synthetic Intermediate for Thiourea-Peptoid Production

(3-Benzoyl-thioureido)-acetic acid, as a benzoylthioureidocarboxylic acid, can be utilized as an acid component in Ugi reactions to produce thiourea-peptoids in moderate to good yields [1]. This synthetic application is a distinct industrial and research use case that does not depend on its biological activity.

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